Reduced Lipophilicity and Enhanced Hydrogen Bonding Capacity Relative to the Non-Amino Analog
Compared to its direct structural analog lacking the 3-amino group (N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, CAS 2903-34-6), 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide exhibits a markedly lower computed lipophilicity (XLogP3-AA of 2.8 versus a predicted ACD/LogP of 4.36) [1] . This 1.56 log-unit reduction indicates a significantly higher predicted aqueous solubility. Furthermore, the target compound possesses two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to one HBD and three HBA for the analog [1] . The additional HBD and HBA are directly attributable to the 3-amino substituent and provide the compound with a greater capacity for specific, directional intermolecular interactions, which is often critical for target engagement in biological systems.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; H-Bond Donors = 2; H-Bond Acceptors = 4 |
| Comparator Or Baseline | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: ACD/LogP = 4.36; H-Bond Donors = 1; H-Bond Acceptors = 3 |
| Quantified Difference | Δ LogP ≈ -1.56; Δ H-Bond Donors = +1; Δ H-Bond Acceptors = +1 |
| Conditions | Computed properties: XLogP3-AA 3.0 (PubChem) for target; ACD/Labs Percepta Platform v14.00 (ChemSpider) for comparator. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific binding, while the additional hydrogen bonding capacity can lead to stronger and more selective interactions with biological targets, making this compound a superior choice for lead optimization in medicinal chemistry.
- [1] PubChem. (2025). Compound Summary for CID 3732253, 3-amino-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. View Source
